7-Chloro-2-phenylquinoline
Overview
Description
7-Chloro-2-phenylquinoline is an organic compound with the chemical formula C15H10ClN. It is a yellow solid that features a unique structure combining chlorobenzene and quinoline. This compound is notable for its applications in organic synthesis, particularly in the creation of fluorescent dyes, probes, and various medicinal and pesticidal compounds .
Mechanism of Action
Target of Action
7-Chloro-2-phenylquinoline, a derivative of quinoline, is known to exhibit a broad range of biological activities Quinoline derivatives are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
For instance, some quinolines inhibit hemozoin polymerization and release free toxic haem, which is a mechanism of action against malaria .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some quinoline derivatives have been found to be effective against multidrug-resistant tuberculosis . Another study suggests that a quinoline derivative exhibited a potent cytotoxic effect on HepG2 cells by inducing cell death, which has been associated with an increased level of Bak, a pro-apoptotic protein, and caspase-3 activation .
Action Environment
The development of new synthetic methods using more efficient energy sources and less hazardous solvents, as well as renewable and eco-friendly catalysts to attain the quinoline scaffold, can provide significant environmental and economic advantages .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-phenylquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been found to interact with dihydrofolate reductase and N-myristoyl transferase, exhibiting inhibitory effects . These interactions are crucial as they can influence the metabolic pathways and cellular functions where these enzymes are involved. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their activity and affecting the downstream biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its concentration at the site of action, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-2-phenylquinoline can be synthesized through the chlorination of p-phenylquinoline under the catalysis of hydrogen bromide acid. The reaction typically occurs under acidic conditions at room temperature or with heating for a period of time .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing similar reaction conditions as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with different functional groups.
Scientific Research Applications
7-Chloro-2-phenylquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of fluorescent dyes and probes.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the chlorine atom, resulting in different chemical reactivity and applications.
7-Bromo-2-phenylquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different substitution reactions.
7-Fluoro-2-phenylquinoline: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 7-Chloro-2-phenylquinoline is unique due to its specific combination of chlorobenzene and quinoline structures, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
7-chloro-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUCWQMUVQZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487488 | |
Record name | 7-chloro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61687-26-1 | |
Record name | 7-chloro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61687-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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